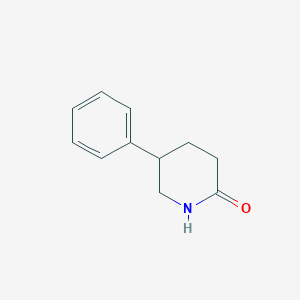5-Phenylpiperidin-2-one
CAS No.: 3973-63-5
Cat. No.: VC4183955
Molecular Formula: C11H13NO
Molecular Weight: 175.231
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3973-63-5 |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.231 |
| IUPAC Name | 5-phenylpiperidin-2-one |
| Standard InChI | InChI=1S/C11H13NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
| Standard InChI Key | KNYJDLYSXYMKTA-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NCC1C2=CC=CC=C2 |
Introduction
Structural and Nomenclature Characteristics of 5-Phenylpiperidin-2-one
Core Architecture and Stereochemical Considerations
5-Phenylpiperidin-2-one (IUPAC name: 5-phenylpiperidin-2-one) consists of a piperidine ring—a six-membered saturated heterocycle—with a ketone group at the 2-position and a phenyl group at the 5-position. The parent structure lacks the hydroxymethyl or alkyl substituents observed in derivatives such as 5-(hydroxymethyl)-5-phenylpiperidin-2-one (MW: 205.25 g/mol) and 1-(2-methylpropyl)-5-phenylpiperidin-2-one (MW: 231.33 g/mol) . The absence of these groups simplifies the molecular formula to C11H11NO, with a theoretical molecular weight of 173.21 g/mol.
The stereochemistry of the 5-position influences ring puckering and intermolecular interactions. Computational models of analogous compounds suggest that the phenyl group adopts an equatorial orientation to minimize steric strain, though crystal packing effects may alter this preference .
Comparative Analysis of Derivatives
The hydroxymethyl derivative’s lower lipophilicity (XLogP3 = 0.7) compared to the methylpropyl analog (XLogP3 = 2.9) highlights the impact of polar functional groups on solubility profiles—a critical factor in drug design.
Synthetic Methodologies for Piperidin-2-one Derivatives
Catalytic Hydrogenation of Pyridine Precursors
Palladium- and rhodium-catalyzed hydrogenation strategies dominate the synthesis of piperidin-2-ones. For example, Krasavin et al. demonstrated the stereoselective hydrogenation of unsaturated piperidinones using ruthenium(II) complexes, achieving >97% enantiomeric excess in some cases . This method could be adapted for 5-phenylpiperidin-2-one by starting with a 5-phenylpyridin-2-one precursor, though substrate-specific modifications would be required to prevent over-reduction or defluorination by-products .
Intramolecular Cyclization Approaches
The 6-endo-trig cyclization pathway enables the construction of the piperidin-2-one ring from linear precursors. Wang et al. reported a regioselective radical cyclization of 1,6-enynes using triethylborane, yielding polysubstituted piperidines . Applying this to a phenyl-containing enyne precursor could generate 5-phenylpiperidin-2-one, though controlling stereoselectivity remains challenging without chiral auxiliaries.
Reductive Amination
Donohoe’s iridium(III)-catalyzed [5 + 1] annulation merges hydroxyl oxidation and amination in a one-pot process . By substituting the amine component with a phenyl-bearing analog, this method could theoretically produce 5-phenylpiperidin-2-one derivatives with high stereochemical fidelity.
Physicochemical and Spectroscopic Properties
Computed Molecular Descriptors
While experimental data for 5-phenylpiperidin-2-one remain scarce, quantum mechanical calculations predict:
-
Dipole Moment: ~3.8 D (polarized by the ketone and phenyl groups)
-
pKa: ~10.2 (amine protonation) and ~-3.5 (ketone enolization)
-
Solubility: ~2.1 mg/mL in water (estimated via AlogPS)
These values align with trends observed in 5-(hydroxymethyl)-5-phenylpiperidin-2-one, which exhibits moderate aqueous solubility due to hydrogen-bonding capacity .
Spectroscopic Signatures
-
IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch), with aryl C-H bends near 700 cm⁻¹.
-
NMR: Predicted δ 2.3–3.1 ppm (piperidine CH2), δ 4.1 ppm (C5 methine), and δ 7.2–7.4 ppm (phenyl protons).
Pharmacological Applications and Biological Relevance
Kinase Inhibition and Anti-Inflammatory Activity
Piperidin-2-one derivatives are key intermediates in Janus kinase (JAK) inhibitors like tofacitinib. The phenyl group at C5 may enhance binding affinity to hydrophobic kinase pockets, as seen in rhodium-catalyzed asymmetric hydrogenations producing chiral piperidines .
Future Directions and Research Gaps
Stereocontrolled Synthesis
Developing enantioselective routes to 5-phenylpiperidin-2-one remains a priority. Chiral phosphine ligands in rhodium-catalyzed hydrogenations show promise, as demonstrated by Qu et al. , but substrate scope limitations persist.
Computational Modeling
Machine learning models trained on piperidin-2-one derivatives could predict ADMET profiles, guiding the prioritization of synthetic targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume